tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chromenyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with tert-butyl 4-piperazinecarboxylate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chromenyl moiety may also contribute to the compound’s biological activity by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate is unique due to the presence of the chromenyl moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives that may lack this structural feature[4][4].
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-dihydro-2H-chromen-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)15-8-13-22-16-7-5-4-6-14(15)16/h4-7,15H,8-13H2,1-3H3 |
InChI Key |
UBYLDYRKWSCXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCOC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.